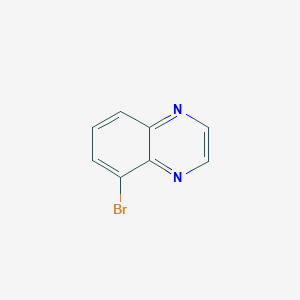

5-溴喹喔啉

描述

5-Bromoquinoxaline is a compound of interest due to its potential applications in various fields of chemistry and materials science. It serves as a key intermediate in the synthesis of complex molecules and has been studied for its unique chemical and physical properties.

Synthesis Analysis

The synthesis of 5-Bromoquinoxaline involves several key steps starting from base chemicals like 4-nitrobenzene-1,2-diamine. Methods include cyclization, hydrogenation, and bromination processes to achieve high yields. Optimal conditions have been identified for each step, such as the use of 1,3-dibromo-5,5-dimethylhydantoin as an effective brominating agent under mild conditions, resulting in high overall yields (Chang Dong-liang, 2009).

科学研究应用

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s used in various fields of medicine and pharmacy . Here are some applications of quinoxaline derivatives:

-

Anti-Microbial Activity : These compounds have also been used for their antimicrobial properties . The effectiveness can vary depending on the specific microorganism and the quinoxaline derivative used.

-

Anti-Convulsant Activity : Some quinoxaline derivatives have been studied for their potential anti-convulsant activity .

-

Anti-Tuberculosis Activity : Quinoxaline derivatives have been used in the treatment of tuberculosis .

-

Anti-Malarial Activity : These compounds have also been used in the treatment of malaria .

-

Anti-Leishmanial Activity : Quinoxaline derivatives have shown potential in the treatment of leishmaniasis .

-

Kinase Inhibitors : 6-Amino-5-bromoquinoxaline has been used as a building block for the synthesis of kinase inhibitors, such as 6-amino-4-(4-phenoxyphenylamino)-5-bromoquinoxaline, which has potent activity against epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

-

c-Met Kinase Inhibitors : 6-Amino-5-bromoquinoxaline can be converted into 6-amino-4-(3-chloro-4-fluorophenylamino)-5-bromoquinoxaline, which exhibits high selectivity for c-Met kinase and inhibits tumor growth in vivo .

-

Antimalarial Drugs : 6-Amino-5-bromoquinoxaline can be used as a starting material for the synthesis of antimalarial drugs, such as 6-(4-fluorophenyl)-5-bromo-2-methyl-1,2,4-triazolo[1,5-a]quinoxaline, which has potent activity against chloroquine-resistant strains of Plasmodium falciparum .

-

Fluorescent Dyes and Imaging Agents : 6-Amino-5-bromoquinoxaline can be employed for the preparation of fluorescent dyes and imaging agents, such as 6-amino-5-bromoquinoxaline-2,3-dione, which exhibits bright green fluorescence and can be used for labeling proteins and nucleic acids .

-

Anti-Inflammatory Agents : Quinoxaline derivatives, including 5-Bromoquinoxaline, have been studied for their potential anti-inflammatory effects .

-

Antiviral Agents : Some quinoxaline derivatives have shown antiviral properties, which could potentially include 5-Bromoquinoxaline .

-

Kinase Inhibitors : 6-Amino-5-bromoquinoxaline, a derivative of 5-Bromoquinoxaline, has been used as a building block for the synthesis of kinase inhibitors, which have potent activity against epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

-

c-Met Kinase Inhibitors : 6-Amino-5-bromoquinoxaline can be converted into a compound that exhibits high selectivity for c-Met kinase and inhibits tumor growth in vivo .

-

Antimalarial Drugs : 6-Amino-5-bromoquinoxaline can be used as a starting material for the synthesis of antimalarial drugs, which have potent activity against chloroquine-resistant strains of Plasmodium falciparum .

-

Fluorescent Dyes and Imaging Agents : 6-Amino-5-bromoquinoxaline can be employed for the preparation of fluorescent dyes and imaging agents, such as 6-amino-5-bromoquinoxaline-2,3-dione, which exhibits bright green fluorescence and can be used for labeling proteins and nucleic acids .

安全和危害

属性

IUPAC Name |

5-bromoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEGBESUCWOWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346216 | |

| Record name | 5-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinoxaline | |

CAS RN |

76982-23-5 | |

| Record name | 5-Bromoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

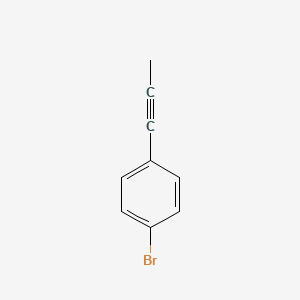

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)